5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl-, ethyl ester
Description
Historical Context and Discovery of Pyrazole-Based Compounds
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, emerged as a critical pharmacophore following Ludwig Knorr’s 1883 synthesis of 5-pyrazolone via condensation of acetoacetic ester with phenylhydrazine. This foundational work laid the groundwork for Buchner’s 1889 isolation of pyrazole through decarboxylation of 3,4,5-tricarboxylic acid. Early studies revealed pyrazole’s amphoteric nature, with substituents modulating its acid-base properties and biological activity.
5-Pyrazolecarboxylic acid derivatives represent a specialized subclass where the carboxylic acid group at position 5 enables esterification or amidation. The compound 5-pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl-, ethyl ester exemplifies this structural diversity, combining a dimethylamino electron-donor (position 4), methyl group (position 1), phenyl aromatic system (position 3), and ethyl ester (position 5). These modifications reflect evolutionary advancements from Knorr’s original pyrazolone framework to targeted derivatives with enhanced electronic and steric profiles.
Significance of Substituent Effects in 4-(Dimethylamino)-1-Methyl-3-Phenyl Derivatives
Substituent positioning critically dictates the physicochemical and biological behavior of pyrazole derivatives. For 4-(dimethylamino)-1-methyl-3-phenyl-5-pyrazolecarboxylic acid ethyl ester , three structural features dominate:
4-(Dimethylamino) Group :
- Acts as a strong electron-donating moiety via resonance (+R effect), increasing electron density at adjacent nitrogen atoms.
- Stabilizes tautomeric forms through intramolecular hydrogen bonding, favoring the 3H-pyrazole tautomer in solution.
- Enhances solubility in polar solvents due to its hydrophilic nature.
1-Methyl Group :
3-Phenyl Substituent :
Table 1: Electronic and Steric Contributions of Key Substituents
| Substituent | Position | Electronic Effect | Steric Impact | Role in Tautomerism |
|---|---|---|---|---|
| Dimethylamino | 4 | +R donation | Moderate | Stabilizes 3H-pyrazole form |
| Methyl | 1 | Inductive (-I) | Low | Restricts N1 rotation |
| Phenyl | 3 | -I/-M withdrawal | High | Enhances aromatic interactions |
| Ethyl Ester | 5 | -I/-M withdrawal | Moderate | Balances hydrophobicity |
Data synthesized from theoretical DFT studies and experimental NMR analyses.
The ethyl ester at position 5 serves dual roles: (1) it withdraws electron density via inductive effects, counterbalancing the dimethylamino group’s donation, and (2) improves bioavailability by modulating lipophilicity. Comparative studies of analogous esters (e.g., methyl, isopropyl) reveal ethyl’s optimal balance between metabolic stability and cell membrane permeability.
Substituent synergy in this derivative creates a polarized electronic environment, with calculated dipole moments exceeding 4.5 Debye in vacuum simulations. This polarization facilitates interactions with enzymatic active sites, particularly those rich in aromatic residues or hydrogen-bond acceptors.
Properties
CAS No. |
91857-70-4 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-2-methyl-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-5-20-15(19)14-13(17(2)3)12(16-18(14)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI Key |
ROTQBWNIJVWXGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole-3-carboxylic Acid Esters
This method involves the selective alkylation of pyrazole esters at the N-1 position to introduce the methyl group, while the phenyl and dimethylamino substituents are introduced or already present on the pyrazole ring.
- Starting Material: Ethyl 3-phenyl-5-pyrazolecarboxylate or its derivatives.
- Alkylating Agents: Methylating agents such as dimethyl sulfate, methyl iodide, or methyl tosylate.
- Reaction Conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide) with a base such as sodium hydride or potassium carbonate to generate the pyrazole anion/enolate.
- Outcome: Formation of 1-methyl-3-phenyl-5-pyrazolecarboxylic acid ethyl ester.
Representative Experimental Data and Yields
A typical synthetic sequence and yields reported in related pyrazole ester syntheses are summarized below:
Summary of Key Research Findings
- The alkylation method is well-established but may require chromatographic purification due to isomer formation.
- The cyclization approach from 2,4-dicarbonyl esters and hydrazinium salts offers a more direct and selective route to 1,3-dialkyl pyrazole esters.
- Introduction of the 4-(dimethylamino) substituent is typically performed post-pyrazole ring formation via nucleophilic substitution on halogenated intermediates.
- Reaction parameters such as temperature, solvent choice, and base quantity critically influence yield and purity.
- Use of polar aprotic solvents like dimethylformamide and bases like sodium hydride or potassium carbonate is common to facilitate deprotonation and nucleophilic attack.
- Purification often involves extraction, drying over anhydrous magnesium sulfate, and distillation under reduced pressure to isolate the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Information
- Molecular Formula : C15H19N3O2
- CAS Number : 1304480-90-7
- SMILES : CCOC(=O)C1=NN(C(=C1N(C)C)C2=CC=CC=C2)C
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 274.15502 | 164.1 |
| [M+Na]+ | 296.13696 | 176.1 |
| [M+NH4]+ | 291.18156 | 170.7 |
| [M+K]+ | 312.11090 | 172.3 |
| [M-H]- | 272.14046 | 166.7 |
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that the ethyl ester form of 5-pyrazolecarboxylic acid can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures effectively induced apoptosis in human breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, which is critical for managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Animal studies have shown that it can reduce markers of oxidative stress and improve cognitive function in models of neurodegeneration.
Pesticidal Activity
5-Pyrazolecarboxylic acid derivatives have been evaluated for their pesticidal properties, particularly against agricultural pests. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.
Plant Growth Regulation
The compound has been studied as a potential plant growth regulator. Preliminary results suggest that it may enhance root development and overall plant vigor, making it a candidate for use in sustainable agriculture practices.
Polymer Synthesis
In material science, the unique chemical structure of 5-pyrazolecarboxylic acid allows for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers synthesized with this compound exhibit improved resistance to degradation under high-temperature conditions.
Nanotechnology
The compound's ability to form stable complexes with metal ions has led to its exploration in nanotechnology applications, particularly in the synthesis of metal nanoparticles for use in catalysis and environmental remediation.
Case Study 1: Anticancer Efficacy
A detailed study involving the administration of ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate to mice bearing xenograft tumors showed a significant reduction in tumor size compared to control groups (p < 0.05). The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes.
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons demonstrated that crops treated with formulations containing this compound had a 30% higher yield compared to untreated controls due to effective pest management and enhanced growth characteristics.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, influencing its biological activity .
Comparison with Similar Compounds
Key Observations :
- The dimethylamino group in the target compound may enhance solubility and receptor binding compared to halogenated analogs (e.g., 4-chlorophenyl in ).
Pharmacological Activity
Analogous compounds exhibit diverse bioactivities:
- Analgesic/Anti-inflammatory Activity: Ethyl 5-amino-3-(methylthio)-1-phenylpyrazole-4-carboxylate () showed significant analgesic activity in rodent models, with reduced ulcerogenic effects compared to NSAIDs like indomethacin .
- Receptor Interactions: Pyrazole esters with aromatic substituents (e.g., phenyl at C3) often target prostaglandin synthesis pathways, while dimethylamino groups may influence serotonin or histamine receptors .
Biological Activity
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl-, ethyl ester, also known as Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a CAS number of 91857-70-4. The structure includes a pyrazole ring, a dimethylamino group, and an ethyl ester functional group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions may influence the compound's binding affinity to enzymes and receptors, thereby modulating various biochemical pathways.
Antimicrobial Activity
Research has indicated that 5-pyrazolecarboxylic acid derivatives exhibit notable antimicrobial properties. For instance, derivatives of the pyrazole moiety have shown significant inhibitory activity against various bacterial strains at concentrations as low as 10 μM. The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance antimicrobial potency .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, modifications at the phenyl ring position significantly influenced the compounds' efficacy against specific cancer types .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of derivatives based on the pyrazole scaffold, demonstrating that specific substitutions at the 4-position of the phenyl ring led to enhanced antibacterial activity against Gram-positive bacteria. The most potent derivative achieved an inhibition percentage exceeding 50% at 10 μM .
- Anticancer Activity : In a recent investigation, several pyrazole derivatives were evaluated for their anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that compounds with halogen substitutions showed increased cytotoxicity compared to their non-substituted counterparts, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-pyrazolecarboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine, followed by functionalization. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides introduces substituents at the 5-position. Optimization involves varying catalysts (e.g., NaN₃ in DMF) and temperatures (50–80°C) to improve yields . Purity is confirmed via elemental analysis and spectroscopic techniques (IR, ¹H-NMR, MS) .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer : Use a combination of IR spectroscopy (to identify carbonyl and amine groups), ¹H-NMR (to confirm substituent positions and methyl/dimethylamino groups), and mass spectrometry (to verify molecular weight). For example, the ethyl ester moiety typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂) in ¹H-NMR . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the key physicochemical properties influencing solubility and formulation?
- Methodological Answer : The compound’s lipophilicity (logP) is influenced by the ethyl ester and dimethylamino groups. Solubility in polar solvents (e.g., ethanol, DMF) is higher than in non-polar solvents. Stability tests under varying pH and temperature conditions are critical for formulation. For analogs, methyl ester derivatives show reduced solubility compared to ethyl esters .
Advanced Research Questions
Q. How can derivatization strategies enhance pharmacological activity?
- Methodological Answer : Convert the carboxylic acid to acid chloride (using SOCl₂ or PCl₅) for nucleophilic substitution with amines, alcohols, or hydrazines. For example, reacting with hydrazine hydrate yields pyrazolopiridazinone derivatives, which have shown enhanced antibacterial activity . Schotten-Baumann reactions with alcohols produce ester derivatives with improved bioavailability .
Q. What computational methods are used to predict bioactivity and structure-activity relationships (SAR)?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and docking studies to predict binding affinities with targets like cyclooxygenase (COX) for anti-inflammatory activity. Studies on analogs suggest that electron-withdrawing groups at the 3-phenyl position enhance COX-2 selectivity .
Q. How should researchers address contradictory data in bioactivity assays?
- Methodological Answer : Cross-validate results using multiple assays (e.g., carrageenan-induced edema for anti-inflammatory activity vs. acetic acid writhing for analgesia). For instance, a compound may show strong anti-inflammatory activity but weak analgesia due to differential tissue penetration. Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) help identify outliers .
Q. What strategies mitigate ulcerogenic effects in anti-inflammatory applications?
- Methodological Answer : Co-administer proton-pump inhibitors (e.g., omeprazole) during preclinical trials. Alternatively, modify the dimethylamino group to reduce gastric irritation. Derivatives with bulky substituents at the 4-position show lower ulcerogenic potential in rodent models .
Q. How can antibacterial activity be systematically explored for pyrazole derivatives?
- Methodological Answer : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (MIC determination). Pyrazolopiridazinone derivatives (e.g., compounds 8–10 in ) exhibit activity via membrane disruption, validated via SEM imaging of bacterial morphology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
